REACTION_CXSMILES
|
N=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[NH:8]C(N1C=CN=C1)=S.ClCC1N(C)C=C(C2C=CC=CC=2)N=1.[CH2:30]([OH:33])[CH2:31][CH3:32]>>[N:8]1[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[CH:32][C:31]=1[CH2:30][OH:33]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N=C1N(C=CC=C1)NC(=S)N1C=NC=C1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N(C=C(N1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2N1C=CC=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |